Altenusin Altenusin Altenusin is a carboxybiphenyl that is [biphenyl]-2-carboxylic acid which is substituted by a hydroxy group at positions 3, 4' and 5', methoxy group at position 5 and a methyl group at position 2'. It is a a metabolite isolated from Alternaria and several other fungal species. It has a role as an antifungal agent and a fungal metabolite. It is a polyphenol, a carboxybiphenyl, an aromatic ether, a member of hydroxybiphenyls and a member of catechols.
Brand Name: Vulcanchem
CAS No.: 31186-12-6
VCID: VC0518176
InChI: InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
SMILES: CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Molecular Formula: C15H15O6
Molecular Weight: 290.27 g/mol

Altenusin

CAS No.: 31186-12-6

Inhibitors

VCID: VC0518176

Molecular Formula: C15H15O6

Molecular Weight: 290.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Altenusin - 31186-12-6

CAS No. 31186-12-6
Product Name Altenusin
Molecular Formula C15H15O6
Molecular Weight 290.27 g/mol
IUPAC Name 2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid
Standard InChI InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
Standard InChIKey IZQPDERKJNSCAH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Canonical SMILES CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Appearance Solid powder
Description Altenusin is a carboxybiphenyl that is [biphenyl]-2-carboxylic acid which is substituted by a hydroxy group at positions 3, 4' and 5', methoxy group at position 5 and a methyl group at position 2'. It is a a metabolite isolated from Alternaria and several other fungal species. It has a role as an antifungal agent and a fungal metabolite. It is a polyphenol, a carboxybiphenyl, an aromatic ether, a member of hydroxybiphenyls and a member of catechols.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms altenusin
alutenusin
MS 341
MS-341
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10: de Souza GD, Mithöfer A, Daolio C, Schneider B, Rodrigues-Filho E. Identification of Alternaria alternata mycotoxins by LC-SPE-NMR and their cytotoxic effects to soybean (Glycine max) cell suspension culture. Molecules. 2013 Feb 26;18(3):2528-38. doi: 10.3390/molecules18032528. PubMed PMID: 23442929.
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12: Abreu LM, Costa SS, Pfenning LH, Takahashi JA, Larsen TO, Andersen B. Chemical and molecular characterization of Phomopsis and Cytospora-like endophytes from different host plants in Brazil. Fungal Biol. 2012 Feb;116(2):249-60. doi: 10.1016/j.funbio.2011.11.008. Epub 2011 Nov 23. PubMed PMID: 22289771.
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14: Uchida R, Tomoda H, Dong Y, Omura S. Alutenusin, a specific neutral sphingomyelinase inhibitor, produced by Penicillium sp. FO-7436. J Antibiot (Tokyo). 1999 Jun;52(6):572-4. PubMed PMID: 10470682.
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16: Singh SB, Jayasuriya H, Dewey R, Polishook JD, Dombrowski AW, Zink DL, Guan Z, Collado J, Platas G, Pelaez F, Felock PJ, Hazuda DJ. Isolation, structure, and HIV-1-integrase inhibitory activity of structurally diverse fungal metabolites. J Ind Microbiol Biotechnol. 2003 Dec;30(12):721-31. Epub 2004 Jan 9. PubMed PMID: 14714192.
17: Kjer J, Wray V, Edrada-Ebel R, Ebel R, Pretsch A, Lin W, Proksch P. Xanalteric acids I and II and related phenolic compounds from an endophytic Alternaria sp. isolated from the mangrove plant Sonneratia alba. J Nat Prod. 2009 Nov;72(11):2053-7. doi: 10.1021/np900417g. PubMed PMID: 19835393.
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PubChem Compound 6918469
Last Modified Nov 11 2021
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